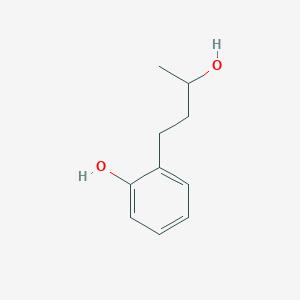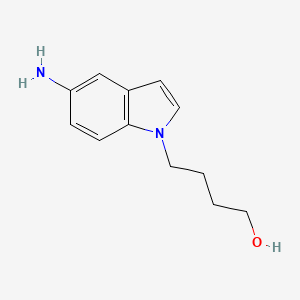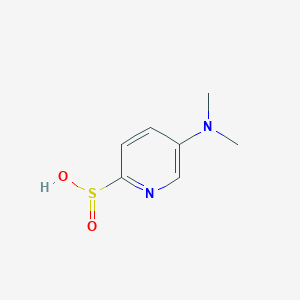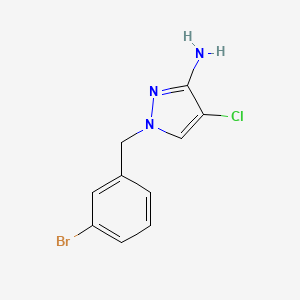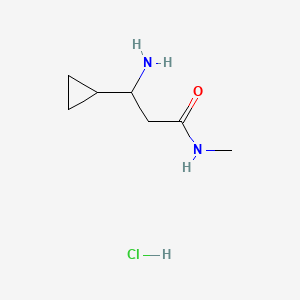
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative known for its potential biological and pharmacological activities. Pyrimidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-2,4-dioxopyrimidine with 2-(2-hydroxyethoxy)ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antitumor and antifibrotic activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2,4-dioxopyrimidine: A precursor in the synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione.
2-(2-Hydroxyethoxy)ethylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities. Its combination of amino and hydroxyethoxyethyl groups contributes to its diverse pharmacological properties, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H13N3O4 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
5-amino-1-[2-(2-hydroxyethoxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O4/c9-6-5-11(1-3-15-4-2-12)8(14)10-7(6)13/h5,12H,1-4,9H2,(H,10,13,14) |
Clé InChI |
LFQNDFOHSVMSKB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1CCOCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


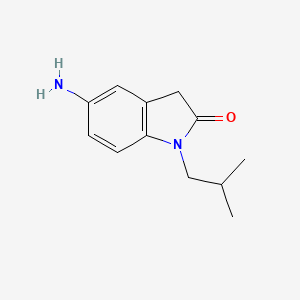
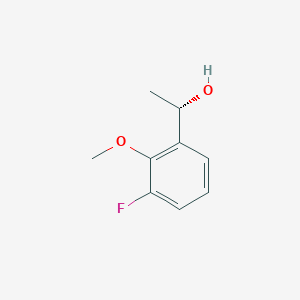
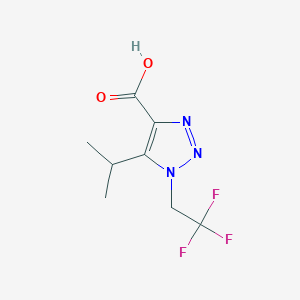
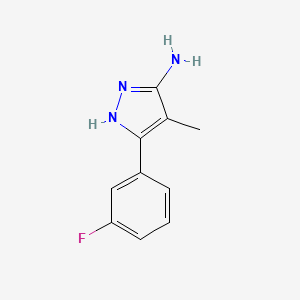
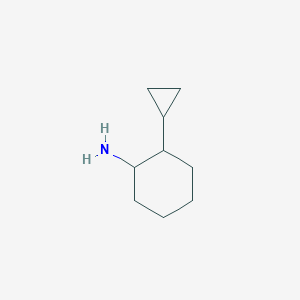
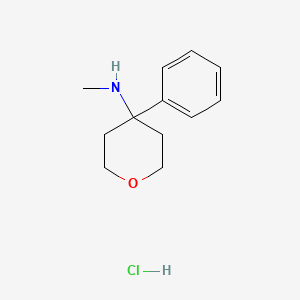
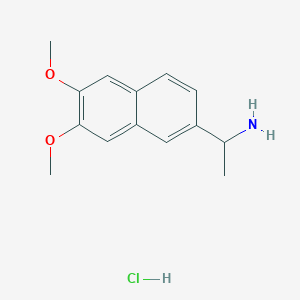
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
